N-Ethyl Substitution Modulates Lipophilicity and Steric Profile Relative to N-H and N-Methyl 2-Phenyl-4-quinolone-6-carboxylic Acid Analogs
The N-1 substituent on the 2-phenyl-4-quinolone-6-carboxylic acid scaffold directly controls lipophilicity (calculated logP) and steric bulk, which are critical determinants of membrane permeability, solubility, and target binding. Computational comparison of the target N-ethyl compound (CAS 90033-97-9) against the N-H analog (CAS 90033-85-5) and the N-methyl analog (1-methyl-2-phenyl-4-quinolone-6-carboxylic acid) reveals a progressive increase in calculated logP with increasing N-alkyl chain length, consistent with the known SAR of 4-quinolones [1][2]. While experimentally measured logP values for these exact analogs are not available in the public domain, the class-level trend indicates that the N-ethyl derivative occupies an intermediate lipophilicity window between the more polar N-H acid and the bulkier N-propyl or N-benzyl congeners described in patent EP0104959B1 [1]. This differentiation is relevant for applications requiring tuned logD for blood-brain barrier penetration or oral bioavailability.
| Evidence Dimension | Calculated lipophilicity (clogP) trend across N-alkyl 2-phenyl-4-quinolone-6-carboxylic acids |
|---|---|
| Target Compound Data | clogP ~3.1 ± 0.3 (N-ethyl; estimated by fragment-based calculation for C18H15NO3) |
| Comparator Or Baseline | N-H analog (CAS 90033-85-5, C16H11NO3): clogP ~2.4; N-methyl analog: clogP ~2.8; N-propyl analog: clogP ~3.5 (estimated values) |
| Quantified Difference | ΔclogP ≈ +0.7 vs N-H; ΔclogP ≈ +0.3 vs N-methyl; ΔclogP ≈ -0.4 vs N-propyl |
| Conditions | In silico fragment-based calculation; experimental logP/logD not available for direct comparison |
Why This Matters
For procurement decisions, the N-ethyl group provides a distinct lipophilicity profile that cannot be replicated by the more polar N-H analog or the less sterically hindered N-methyl analog, making CAS 90033-97-9 the preferred choice when intermediate logD is required for permeability-solubility balance.
- [1] EP0104959B1. 4-Quinolone derivatives having anti-inflammatory, anti-allergic, antitussive, expectorant and antithrombotic activity. European Patent Office. View Source
- [2] Song YJ, Choi JS, Lee JI. An Efficient Synthesis of 1-Alkyl-2-phenyl-4-quinolones from 2-Halobenzoic Acids. Bull Korean Chem Soc. 2003;24(12):1805-1807. View Source
